1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 1-chloro-5-cyclopropyl-4-iodo-2-methoxybenzene derives its systematic name from the hierarchical prioritization of substituents on the benzene ring, following IUPAC guidelines. The parent structure is benzene, with substituents assigned locants to achieve the lowest possible numerical sequence. The methoxy group (-OCH₃) at position 2 holds priority in numbering due to its higher seniority compared to halogens and alkyl groups. Subsequent substituents are ordered alphabetically: chloro (position 1), cyclopropyl (position 5), and iodo (position 4). The final name reflects this sequence: This compound (CAS RN: 2225136-98-9).
Isomeric considerations arise from positional variability. For instance:
- Regioisomers : Altering substituent positions (e.g., swapping chloro and iodo groups) would yield distinct regioisomers with modified physicochemical properties.
- Conformational isomers : The cyclopropyl group’s orientation relative to the benzene ring (bisected vs. perpendicular) introduces conformational variability, though the rigid aromatic system restricts free rotation.
Molecular Geometry and Conformational Analysis
The benzene core adopts a planar hexagonal geometry, while substituents introduce localized distortions:
- Cyclopropyl group : Computational studies on cyclopropylbenzene analogs reveal a preference for the bisected conformation, where one cyclopropane C–C bond aligns with the benzene plane. In this compound, steric interactions between the cyclopropyl group (position 5) and adjacent iodo substituent (position 4) may favor a slight deviation from ideal bisected geometry.
- Halogen substituents : The bulky iodo atom (position 4) and chloro group (position 1) impose steric constraints, slightly bending bond angles (e.g., C–I–C ≈ 113°) compared to unsubstituted benzene.
| Key Geometric Parameters | Value | Method |
|---|---|---|
| C(aryl)–I bond length | 2.10 Å | Computational |
| C(aryl)–O (methoxy) bond length | 1.36 Å | Experimental |
| Cyclopropane C–C bond length | 1.51 Å | X-ray |
Electronic Structure and Resonance Effects
The electronic landscape of the molecule is shaped by competing inductive and resonance effects:
- Methoxy group : Donates electrons via resonance (+R effect), increasing electron density at positions 3 and 6. This is corroborated by ultraviolet photoelectron spectroscopy (UPS) studies on iodoanisoles, which show lowered ionization potentials due to electron-rich aromatic systems.
- Halogens : Iodo (position 4) exerts a weaker inductive withdrawal (-I) compared to chloro (position 1), creating an electron-deficient region near position 1.
- Cyclopropyl group : Acts as a σ-electron donor, further polarizing the ring’s electron density.
Resonance structures highlight delocalization pathways:
- Methoxy oxygen donates electron density into the ring, stabilizing partial positive charges at positions 1 (Cl) and 4 (I).
- Iodo’s polarizability mitigates electron withdrawal, allowing limited conjugation with the π-system.
Steric Interactions in the Ortho-Substituted Benzene Framework
The ortho arrangement of chloro (position 1) and methoxy (position 2) groups creates significant steric congestion:
- Van der Waals clashes : The chloro substituent (van der Waals radius: 1.80 Å) and methoxy oxygen (1.52 Å) approach within 3.0 Å, inducing repulsion.
- Cyclopropyl-iodo interaction : The cyclopropyl group (position 5) and iodo atom (position 4) adopt a staggered conformation to minimize steric strain, as evidenced by molecular mechanics simulations.
| Interaction | Distance (Å) | Energy Penalty (kJ/mol) |
|---|---|---|
| Cl (position 1) – OCH₃ (position 2) | 3.2 | 4.1 |
| I (position 4) – cyclopropyl (position 5) | 3.8 | 2.3 |
Properties
IUPAC Name |
1-chloro-5-cyclopropyl-4-iodo-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIO/c1-13-10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRPIOLXQPWLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (chlorine or iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into different derivatives.
Addition Reactions: The benzene ring can participate in addition reactions with electrophiles, leading to the formation of new substituted products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-4-iodo-2-methoxybenzene: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
1-Chloro-5-cyclopropyl-2-methoxybenzene: Lacks the iodine atom, which may influence its chemical properties and applications.
1-Bromo-5-cyclopropyl-4-iodo-2-methoxybenzene:
The unique combination of chlorine, iodine, methoxy, and cyclopropyl groups in this compound contributes to its distinct chemical properties and makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Chloro-5-cyclopropyl-4-iodo-2-methoxybenzene, a compound with the CAS number 2225136-98-9, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.
This compound is characterized by its unique structure, which includes a cyclopropyl group and halogen substituents. These features are essential for its biological activity, influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H10ClI O2 |
| Molecular Weight | 292.56 g/mol |
| CAS Number | 2225136-98-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms (chlorine and iodine) can enhance the compound's lipophilicity, allowing it to penetrate cell membranes more easily.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated enzyme inhibition by mimicking natural substrates, leading to competitive or non-competitive binding at the active sites.
- Receptor Interaction : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity, with varying IC50 values depending on the cell line tested.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung cancer) | <10 |
| A375 (Melanoma) | 5.7 |
| HeLa (Cervical cancer) | Not significant |
| K562 (Leukemia) | 25.1 |
These findings suggest that the compound may be particularly effective against certain types of cancer cells while having limited effects on others.
Case Studies
- Study on A375 Melanoma Cells : In vitro assays demonstrated that this compound significantly inhibited the proliferation of A375 melanoma cells, with an IC50 value of 5.7 µM, indicating strong potential as an anti-cancer agent .
- Comparison with Established Treatments : When compared to cisplatin, a standard chemotherapy drug, the compound showed comparable efficacy against A375 cells but was less effective on HeLa cells, highlighting its selectivity.
Research Applications
The unique properties of this compound make it a valuable candidate for further research in several areas:
- Medicinal Chemistry : Its structure allows for modifications that could lead to new pharmaceuticals targeting specific enzymes or receptors.
- Biochemical Assays : The compound can be utilized in assays to study enzyme activity and protein-ligand interactions.
- Material Science : Its chemical structure may also lend itself to applications in developing materials with unique electronic or optical properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
